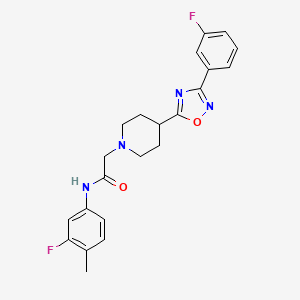

N-(3-fluoro-4-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O2/c1-14-5-6-18(12-19(14)24)25-20(29)13-28-9-7-15(8-10-28)22-26-21(27-30-22)16-3-2-4-17(23)11-16/h2-6,11-12,15H,7-10,13H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKADWNSTBVCGLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that illustrate its pharmacological significance.

The compound has the following chemical characteristics:

- Molecular Formula: C15H14F2N2O

- Molecular Weight: 276.281 g/mol

- CAS Number: [insert CAS number if available]

The structure consists of a piperidine ring substituted with a 1,2,4-oxadiazole moiety and fluorinated phenyl groups, which likely contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction: The presence of the piperidine and oxadiazole groups suggests potential interactions with various receptors in the central nervous system (CNS), particularly those involved in pain modulation and anxiety.

- Inhibition of Enzymatic Activity: Preliminary studies indicate that the compound may inhibit certain enzymes related to inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Activity: Some derivatives of similar structures have shown promising antibacterial properties, indicating that this compound may also exhibit antimicrobial effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Significant reduction in pain response | |

| Anti-inflammatory | Decreased cytokine levels in vitro | |

| Antibacterial | Inhibition of bacterial growth |

Case Studies

Case Study 1: Antinociceptive Effects

A study conducted on animal models demonstrated that this compound significantly reduced pain responses compared to control groups. The mechanism was linked to modulation of the opioid receptors and reduction in inflammatory mediators.

Case Study 2: Anti-inflammatory Properties

In vitro experiments showed that this compound effectively decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential therapeutic role in chronic inflammatory conditions.

Case Study 3: Antibacterial Activity

Research indicated that derivatives similar to this compound exhibited notable antibacterial activity against Gram-positive bacteria. The structure's fluorinated phenyl groups may enhance membrane permeability, facilitating greater antibacterial efficacy.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C22H22F2N4O2

- Molecular Weight : 412.441 g/mol

- Structure : The compound features a piperidine ring, fluorinated phenyl groups, and an oxadiazole moiety, which contribute to its biological activity.

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties. For example, derivatives of N-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were synthesized and tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL . This suggests that N-(3-fluoro-4-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide may also possess antimicrobial potential worth exploring.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related compounds provide a foundation for understanding its potential applications:

- Antitubercular Studies : The synthesis and evaluation of similar acetamides have shown significant antitubercular activity . This lays groundwork for further studies on the target compound.

- Anticancer Investigations : Research into piperazine derivatives has highlighted their potential as anticancer agents . Given the structural similarities to known active compounds, further exploration of this compound's anticancer properties is warranted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

1,2,4-Oxadiazole-Containing Analogs

- PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) :

- N-[4-((4-(3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL)PIPERIDIN-1-YL)SULFONYL)PHENYL]ACETAMIDE :

Triazole and Thiadiazole Analogs

Substituent Variations

Fluorinated Aromatic Groups

- N-(4-Fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () :

- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () :

Piperidine Modifications

Pharmacological Activity Trends

Key Observations :

- Oxadiazole vs. Triazole/Thiazole : Oxadiazoles generally offer better metabolic stability, while triazoles and thiazoles enhance hydrogen-bonding diversity.

- Fluorination : Meta- and para-fluorine positions optimize halogen bonding without excessive hydrophobicity.

- Piperidine Linkers : Improve CNS penetration but may require substituent tuning to avoid off-target effects.

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for successful synthesis?

- Methodological Answer : Synthesis typically involves two key steps:

- Oxadiazole ring formation : Cyclization of a nitrile intermediate with hydroxylamine under reflux in ethanol/water (80–100°C for 8–12 hours) .

- Piperidine coupling : The oxadiazole intermediate is coupled to the piperidine-acetamide backbone via nucleophilic substitution or amide bond formation. Catalysts like pyridine and zeolite (Y-H) are used under reflux (150°C for 5 hours) to enhance yield .

- Key Considerations : Monitor reaction progress via TLC/HPLC, and purify intermediates via recrystallization (ethanol/water mixtures) .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and fluorine integration. Note that F NMR may resolve spin-orbit coupling effects from fluorinated aryl groups .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and molecular packing. SHELX software (e.g., SHELXL) is widely used for refinement .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases or proteases linked to diseases (e.g., cancer, inflammation). Use fluorogenic substrates for real-time activity monitoring .

- Cytotoxicity screening : Employ cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate IC values .

- Solubility testing : Determine solubility in DMSO/PBS for in vitro compatibility .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Fluorine artifacts : Fluorine’s nuclear spin () causes splitting in H NMR. Use F-decoupled NMR or computational tools (DFT simulations) to predict/assign peaks .

- Tautomerism : Oxadiazole rings may exhibit tautomeric shifts. Compare experimental data with computed spectra (Gaussian or ORCA software) .

- Dynamic effects : Variable-temperature NMR can identify conformational flexibility in the piperidine moiety .

Q. What strategies improve metabolic stability for in vivo studies?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the oxadiazole ring to reduce oxidative metabolism .

- Prodrug design : Mask the acetamide group with enzymatically cleavable protectors (e.g., ester prodrugs) .

- Pharmacokinetic profiling : Conduct microsomal stability assays (human/rat liver microsomes) and monitor plasma protein binding using equilibrium dialysis .

Q. How can synthetic yields be optimized for multi-step reactions?

- Methodological Answer :

- Catalyst screening : Test alternatives to zeolite (e.g., Pd/C for coupling steps) .

- Solvent optimization : Replace ethanol with DMF or THF for better solubility of intermediates .

- Flow chemistry : Implement continuous flow systems to enhance reproducibility in cyclization steps .

Data Analysis & Experimental Design

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with varied substituents on the fluorophenyl and piperidine groups. For example:

- High-throughput screening : Use 96-well plates to test analogs against a panel of targets (e.g., kinases, GPCRs) .

Q. What computational tools are recommended for predicting binding modes?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., Factor Xa) .

- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Contradiction Resolution

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .

- Batch variability : Characterize compound purity (>95% via HPLC) and confirm salt forms (e.g., hydrochloride vs. free base) .

- Target selectivity panels : Test off-target effects using platforms like Eurofins Pharma Discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.